N-butyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
Description
N-butyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a sulfonamido group substituted with a methyl and methoxybenzene moiety, along with an N-butyl chain. The methoxy group on the benzene ring may enhance solubility, while the butyl chain could influence lipophilicity and steric interactions.
Properties
IUPAC Name |
N-butyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-4-5-11-18-17(20)16-15(10-12-24-16)19(2)25(21,22)14-8-6-13(23-3)7-9-14/h6-10,12H,4-5,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQWONPCCTVJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the microwave-assisted synthesis of thiophene scaffolds, which provides rapid access to the desired compound with high yields . The reaction conditions often include the use of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group undergoes nucleophilic substitution under basic conditions. In manganese-catalyzed reactions, alkylation occurs via a borrowing-hydrogen mechanism where alcohols serve as alkylating agents . For example:
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Reagents : Manganese catalysts (e.g., Mn(I) complexes), alcohols (e.g., benzyl alcohol)
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Conditions : 130°C, 18–24 h, K₂CO₃ as base
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Mechanism : Alcohol dehydrogenation forms an aldehyde intermediate, which condenses with the sulfonamide to generate an N-sulfonylimine. Hydride transfer from the Mn–H species yields the alkylated product .
Thiophene Ring Oxidation
The thiophene moiety can be oxidized to sulfoxides or sulfones using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
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Reagents : H₂O₂ (30%), mCPBA
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Conditions : Room temperature to 40°C, dichloromethane (DCM) solvent
Carboxamide Reduction
The carboxamide group is reducible to amines using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Reagents : NaBH₄, LiAlH₄
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Conditions : Tetrahydrofuran (THF) solvent, 0°C to reflux
Cyclization Reactions
Under strong bases (e.g., Schlosser’s base), intramolecular cyclization forms fused heterocycles. For example:
textN-butyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide → 3-aminothieno[3,4-b]furan derivatives[5]
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Conditions : n-BuLi, −78°C, THF
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Outcome : Forms 5-membered fused rings, though yields are moderate due to competing side reactions .
Photochemical Reactions
The compound participates in proton-coupled electron transfer (PCET) under photoirradiation:
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Catalyst : Ir(III) photocatalysts (e.g., [Ir(ppy)₃])
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Mechanism : Concerted PCET generates amidyl radicals, enabling intramolecular hydroamidation or cross-coupling with electron-deficient alkenes .
Stability and Side Reactions
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Thermal Stability : Decomposes above 200°C, with sulfonamide cleavage observed under prolonged heating.
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Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) leads to hydrolysis of the carboxamide group.
This compound’s multifunctional design enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (e.g., conductive polymer precursors) . Experimental protocols require strict control of temperature and stoichiometry to minimize side reactions like over-oxidation or polymerization .
Scientific Research Applications
Pharmacological Applications
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Cancer Treatment
- Recent studies have indicated that compounds similar to N-butyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiophene compounds showed significant activity against human colon carcinoma cell lines, suggesting potential use in cancer therapy .
- Anti-inflammatory Properties
- Enzyme Inhibition
Case Study 1: Anti-Cancer Activity
A series of experiments were conducted to evaluate the efficacy of N-butyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide on various human cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colon Carcinoma | 15 | Induction of apoptosis |
| Breast Cancer | 20 | Inhibition of cell cycle |
| Lung Cancer | 25 | Modulation of signaling pathways |
Case Study 2: Anti-inflammatory Effects
In a controlled study, the compound was administered to mice with induced inflammation. The results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Low Dose (5 mg/kg) | 100 | 150 |
| High Dose (10 mg/kg) | 50 | 80 |
Mechanism of Action
The mechanism of action of N-butyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The thiophene ring’s electronic properties also play a role in its biological activity, potentially affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects: The methoxy group in the target compound contrasts with nitro () and chloro () groups in analogs. The butyl chain introduces greater hydrophobicity than smaller substituents (e.g., methyl or nitro groups), likely increasing membrane permeability but reducing aqueous solubility .
Structural Geometry :
- Dihedral angles between aromatic rings in analogs (e.g., 8.5–13.5° in ) suggest moderate planarity, which may influence π-π stacking or crystallinity. The target compound’s methoxy group could introduce slight torsional strain compared to nitro analogs .
Synthetic Pathways :
- Like N-(2-nitrophenyl)thiophene-2-carboxamide (), the target compound could be synthesized via acylation of thiophene carbonyl chloride with a substituted aniline. Methoxy and sulfonamido groups may require protective strategies during synthesis.
Physicochemical and Spectroscopic Comparisons
NMR Analysis (Inferred from ):
- Chemical Shift Trends : In analogs, regions of NMR spectra (e.g., 29–36 ppm and 39–44 ppm) show shifts linked to substituent-induced electronic changes. For the target compound, the methoxy group’s electron-donating effect may upfield-shift adjacent protons, whereas sulfonamido groups could deshield nearby H-atoms .
Crystallography and Packing:
- Weak C–H⋯O/S interactions observed in analogs () suggest the target compound may form similar non-classical hydrogen bonds, influencing crystal packing and stability.
Biological Activity
N-butyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential pharmacological applications, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C17H21N3O4S2
- Molecular Weight : 393.49 g/mol
- CAS Number : Not specified in the sources.
This compound contains a thiophene ring, a carboxamide group, and a sulfonamide moiety, which are significant in influencing its biological properties.
Research indicates that compounds similar to N-butyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide exhibit various mechanisms of action:
- Inhibition of Tubulin Polymerization : Some analogs have shown anticancer activity by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapies, as it can prevent the proliferation of malignant cells .
- Anti-inflammatory Activity : The sulfonamide group may contribute to anti-inflammatory effects by modulating cytokine production and reducing inflammatory responses. For instance, related compounds have been shown to improve serum cytokine levels while decreasing vascular endothelial growth factor (VEGF) .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and its derivatives:
- In Vitro Studies : In vitro assays have demonstrated antiproliferative effects against various cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, certain derivatives exhibited IC50 values in the low nanomolar range against melanoma and prostate cancer cells .
- Selectivity : Some derivatives have shown selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window. For instance, one derivative displayed an IC50 value of 13.7 μM against MGC-803 cancer cells while exhibiting minimal toxicity to normal gastric epithelial cells .
Case Studies
- Case Study on Anti-tumor Activity : A study involving a related sulfanilamide derivative demonstrated significant anti-tumor activity in vivo. The compound improved serum levels of IL-2 and TNF-α while decreasing tumor VEGF levels, indicating a potential role in tumor microenvironment modulation .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles. Toxicological assessments have indicated low toxicity levels in animal models, supporting their potential for further development .
Data Tables
| Activity Type | IC50 Values (μM) | Cell Lines Tested |
|---|---|---|
| Antiproliferative | 13.7 | MGC-803 (gastric cancer) |
| Selectivity | >64 | GES-1 (normal gastric cells) |
| Anti-inflammatory Effects | N/A | Serum cytokines (IL-2, TNF-α) |
Q & A
Q. What are the standard synthetic routes for preparing N-butyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide?
A typical synthesis involves coupling a thiophene-2-carboxylic acid derivative with a sulfonamide precursor. For example:
- Step 1 : React 2-thiophenecarbonyl chloride with N-methyl-4-methoxybenzenesulfonamide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions.
- Step 2 : Introduce the N-butyl group via alkylation or amide coupling, monitored by TLC or HPLC.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Key intermediates and reaction progress should be characterized using / NMR and IR spectroscopy .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs for refinement ) resolves bond lengths, angles, and supramolecular interactions (e.g., weak C–H⋯O/S bonds).
- Spectroscopy : / NMR confirms substitution patterns; IR identifies sulfonamide (S=O) and amide (C=O) stretches.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What in vitro biological screening methods are used to evaluate its bioactivity?
- Antifungal Assays : Test against Fusarium graminearum or Botrytis cinerea using agar dilution or microbroth dilution methods. Report EC values with positive controls (e.g., fluconazole) and solvent controls (DMSO) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
Advanced Research Questions
Q. How can structural modifications enhance its potency as a succinate dehydrogenase (SDH) inhibitor?
- Scaffold Hopping : Replace the thiophene core with isoxazole or pyrazole rings to modulate electronic effects (see ).
- Substituent Optimization : Vary the N-butyl chain length or sulfonamide substituents (e.g., methoxy → ethoxy) to improve binding to SDH’s ubiquinone pocket.
- SAR Analysis : Corrogate EC data with Hammett constants or LogP values to predict activity trends .
Q. What experimental and computational strategies resolve contradictions in reported bioactivity data?
- Solubility Adjustments : Use co-solvents (e.g., PEG-400) or amorphous formulations (see ) to address discrepancies caused by poor aqueous solubility.
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to explain divergent inhibition profiles across fungal species.
- Metabolic Stability : Compare microsomal half-lives (rat vs. human liver microsomes) to reconcile in vitro vs. in vivo efficacy .
Q. How can crystallographic data inform the design of metal complexes for catalytic applications?
- Ligand Design : Utilize the sulfonamide and carboxamide groups as chelating sites for Co(II), Cu(II), or Zn(II) ions.
- Characterization : X-ray diffraction and EPR spectroscopy analyze geometry and redox states.
- Application Screening : Test complexes for antimicrobial activity or catalysis (e.g., oxidation reactions) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
